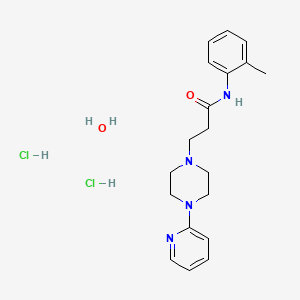

N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

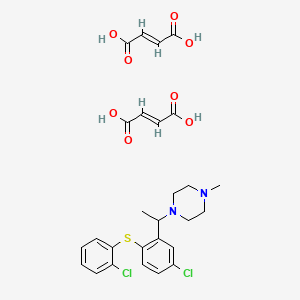

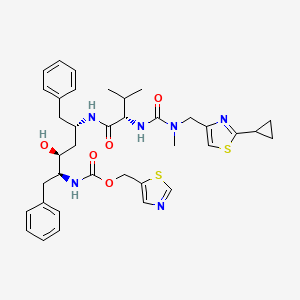

El Dihidrocloruro de N-(2-metilfenil)-4-(2-piridinil)-1-piperazinopropanamida hidratado es un compuesto orgánico complejo que ha suscitado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperazina, un anillo de piridina y un grupo propanamida. Se utiliza a menudo en la investigación debido a sus posibles actividades biológicas y su función como bloque de construcción en la síntesis de moléculas más complejas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Dihidrocloruro de N-(2-metilfenil)-4-(2-piridinil)-1-piperazinopropanamida hidratado suele implicar varios pasos. Un método común comienza con la preparación del anillo de piperazina, seguida de la introducción de los grupos piridina y propanamida. Las condiciones de reacción suelen requerir el uso de catalizadores y disolventes específicos para asegurar que el producto deseado se obtenga con una alta pureza y rendimiento.

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala en entornos controlados. El uso de sistemas automatizados y reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de síntesis. Las medidas de control de calidad son cruciales para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El Dihidrocloruro de N-(2-metilfenil)-4-(2-piridinil)-1-piperazinopropanamida hidratado puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, utilizando a menudo agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, utilizando normalmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, utilizando a menudo nucleófilos o electrófilos en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio, condiciones anhidras.

Sustitución: Nucleófilos (por ejemplo, aminas, tioles), electrófilos (por ejemplo, haluros de alquilo), disolventes como el diclorometano o el etanol.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

4. Aplicaciones en la investigación científica

El Dihidrocloruro de N-(2-metilfenil)-4-(2-piridinil)-1-piperazinopropanamida hidratado tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se estudia por sus posibles efectos terapéuticos y como compuesto líder en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.

Aplicaciones Científicas De Investigación

N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

El mecanismo de acción del Dihidrocloruro de N-(2-metilfenil)-4-(2-piridinil)-1-piperazinopropanamida hidratado implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas pueden variar en función de la aplicación específica y el contexto de uso.

Compuestos similares:

- N-(2-metilfenil)-N’-(2-piridinil)urea

- N-(2-metilfenil)-N’-(2-piridinil)tiourea

- N-(2-metilfenil)-N’-(2-piridinil)carboxamida

Comparación: El Dihidrocloruro de N-(2-metilfenil)-4-(2-piridinil)-1-piperazinopropanamida hidratado es único debido a su combinación específica de grupos funcionales y sus posibles actividades biológicas. En comparación con compuestos similares, puede presentar diferentes reactividades y selectividades en las reacciones químicas, así como efectos biológicos distintos.

Comparación Con Compuestos Similares

- N-(2-Methylphenyl)-N’-(2-pyridinyl)urea

- N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea

- N-(2-Methylphenyl)-N’-(2-pyridinyl)carboxamide

Comparison: N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Propiedades

Número CAS |

104373-55-9 |

|---|---|

Fórmula molecular |

C19H28Cl2N4O2 |

Peso molecular |

415.4 g/mol |

Nombre IUPAC |

N-(2-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H24N4O.2ClH.H2O/c1-16-6-2-3-7-17(16)21-19(24)9-11-22-12-14-23(15-13-22)18-8-4-5-10-20-18;;;/h2-8,10H,9,11-15H2,1H3,(H,21,24);2*1H;1H2 |

Clave InChI |

DWFMOINQZXIALL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.